![molecular formula C13H24O8 B14490138 Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate CAS No. 64644-45-7](/img/structure/B14490138.png)
Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate is an organic compound with the molecular formula C13H24O8. It is characterized by the presence of two hydroxyethoxy groups and a pentanedioate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate typically involves the esterification of pentanedioic acid with 2-(2-hydroxyethoxy)ethanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using industrial-scale distillation columns and crystallizers .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acid chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its potential use in the formulation of pharmaceuticals and as a component in medical devices.
Mécanisme D'action
The mechanism of action of Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups in the compound allow it to participate in hydrogen bonding and other intermolecular interactions, which can influence its reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as in drug delivery or polymer synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Similar in structure but with a terephthalate backbone.
Bis(2-butoxyethyl) adipate: Similar in structure but with an adipate backbone.
Uniqueness
Bis[2-(2-hydroxyethoxy)ethyl] pentanedioate is unique due to its specific combination of hydroxyethoxy groups and pentanedioate backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
64644-45-7 |
|---|---|
Formule moléculaire |
C13H24O8 |
Poids moléculaire |
308.32 g/mol |
Nom IUPAC |
bis[2-(2-hydroxyethoxy)ethyl] pentanedioate |
InChI |
InChI=1S/C13H24O8/c14-4-6-18-8-10-20-12(16)2-1-3-13(17)21-11-9-19-7-5-15/h14-15H,1-11H2 |
Clé InChI |
IBXJWNNLYLEBCD-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)OCCOCCO)CC(=O)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)
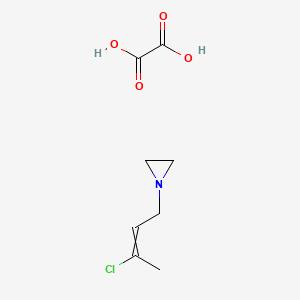
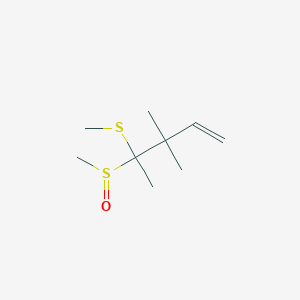
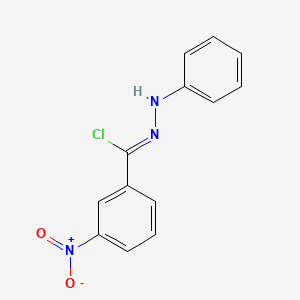
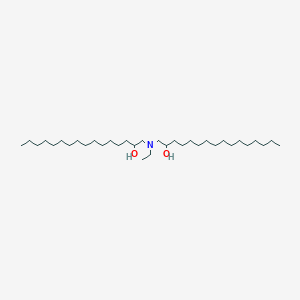
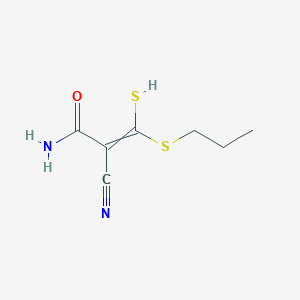
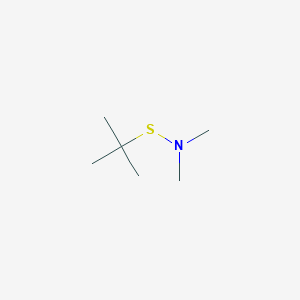

![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)
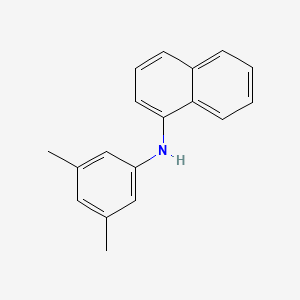
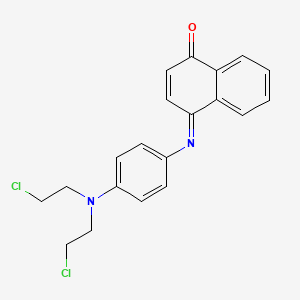
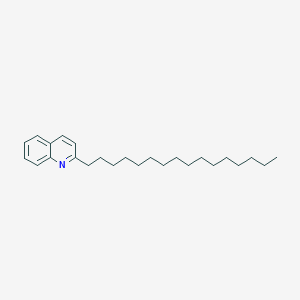

![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
